molecular formula C22H33NO4 B1235145 17-Dimethylaminolobohedleolide

17-Dimethylaminolobohedleolide

Cat. No. B1235145
M. Wt: 375.5 g/mol
InChI Key: HRPBIJBOFQXOTL-JEJSWHNFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

17-dimethylaminolobohedleolide is a cembrane diterpenoid isolated from Lobophytum and shown to have anti-HIV-1 activity. It has a role as an anti-HIV-1 agent and a coral metabolite. It is a cembrane diterpenoid, a gamma-lactone, a monocarboxylic acid and a tertiary amine.

Scientific Research Applications

HIV-Inhibitory Activity

  • HIV-Inhibitory Cembrane Derivatives from Soft Coral Lobophytum Species : This study highlights the isolation of 17-Dimethylaminolobohedleolide from soft coral species and its moderate HIV-inhibitory activity in a cell-based in vitro anti-HIV assay (Rashid, Gustafson, & Boyd, 2000).

Anticancer Properties

  • Antiangiogenic Properties : A study investigated the antiangiogenic properties of 17-Dimethylaminolobohedleolide and found that it inhibited various functions of endothelial cells which are crucial for angiogenesis, thus demonstrating its potential as an anticancer agent (Kaur et al., 2004).
  • In Vivo Antitumor Efficacy : Research focused on the in vivo antitumor efficacy of 17-Dimethylaminolobohedleolide against several types of cancer cell lines, supporting its further development as a water-soluble and potentially orally administrable geldanamycin congener for cancer treatment (Hollingshead et al., 2005).
  • Radiosensitizing Effects : A study examined the effects of 17-Dimethylaminolobohedleolide on enhancing the radiosensitivity of human tumor cells both in vitro and in vivo. It found that 17-DMAG mediated abrogation of radiation-induced G2- and S-phase cell cycle arrest, leading to increased radiosensitivity (Bull et al., 2004).

Pharmacokinetics and Pharmacodynamics

  • Pharmacokinetic and Pharmacodynamic Studies : Several studies have been conducted to understand the pharmacokinetics and pharmacodynamics of 17-Dimethylaminolobohedleolide in various settings, including its distribution in tissues, metabolism, and biological responses in different cancer models (Egorin et al., 2001), (Eiseman et al., 2004).

Clinical Trials

  • Phase I Clinical Trials : Clinical trials have been conducted to determine the toxicity, maximum tolerated dose, and therapeutic efficacy of 17-Dimethylaminolobohedleolide in patients with advanced malignancies (Kummar et al., 2010), (Ramanathan et al., 2010).

Monitoring Therapeutic Response

  • PET Imaging with 64Cu-DOTA-trastuzumab : A study used PET imaging to noninvasively monitor the therapeutic response of human ovarian cancer to 17-DMAG treatment, indicating a significant reduction in tumor HER-2 level upon treatment (Niu, Li, Cao, & Chen, 2009).

properties

Product Name

17-Dimethylaminolobohedleolide

Molecular Formula

C22H33NO4

Molecular Weight

375.5 g/mol

IUPAC Name

(3R,3aS,6E,10Z,14E,15aR)-3-[(dimethylamino)methyl]-6,14-dimethyl-2-oxo-3a,4,5,8,9,12,13,15a-octahydro-3H-cyclotetradeca[b]furan-10-carboxylic acid

InChI

InChI=1S/C22H33NO4/c1-15-7-5-9-17(21(24)25)10-6-8-16(2)13-20-18(12-11-15)19(14-23(3)4)22(26)27-20/h7,10,13,18-20H,5-6,8-9,11-12,14H2,1-4H3,(H,24,25)/b15-7+,16-13+,17-10-/t18-,19-,20-/m0/s1

InChI Key

HRPBIJBOFQXOTL-JEJSWHNFSA-N

Isomeric SMILES

C/C/1=C\CC/C(=C/CC/C(=C/[C@H]2[C@@H](CC1)[C@@H](C(=O)O2)CN(C)C)/C)/C(=O)O

SMILES

CC1=CCCC(=CCCC(=CC2C(CC1)C(C(=O)O2)CN(C)C)C)C(=O)O

Canonical SMILES

CC1=CCCC(=CCCC(=CC2C(CC1)C(C(=O)O2)CN(C)C)C)C(=O)O

synonyms

17-dimethylaminolobohedleolide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
17-Dimethylaminolobohedleolide
Reactant of Route 2
17-Dimethylaminolobohedleolide
Reactant of Route 3
17-Dimethylaminolobohedleolide
Reactant of Route 4
17-Dimethylaminolobohedleolide
Reactant of Route 5
17-Dimethylaminolobohedleolide
Reactant of Route 6
17-Dimethylaminolobohedleolide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.